5-(pyridin-2-yl)-1H-pyrrole-2-carbaldehyde
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Overview
Description
5-(pyridin-2-yl)-1H-pyrrole-2-carbaldehyde is a heterocyclic compound that features both pyridine and pyrrole rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(pyridin-2-yl)-1H-pyrrole-2-carbaldehyde typically involves the reaction of pyridine-2-carbaldehyde with pyrrole under specific conditions. One common method includes the use of a catalyst such as palladium on carbon (Pd/C) and a base like potassium carbonate (K2CO3) in a solvent such as dimethylformamide (DMF). The reaction is carried out under an inert atmosphere, usually nitrogen, at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.
Substitution: The compound can participate in substitution reactions, particularly at the pyridine or pyrrole rings, where various substituents can be introduced.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under mild conditions.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine-2-carboxylic acid derivatives, while reduction may produce pyridin-2-yl-pyrrole-2-methanol.
Scientific Research Applications
5-(pyridin-2-yl)-1H-pyrrole-2-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in the design of molecules targeting specific biological pathways.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-(pyridin-2-yl)-1H-pyrrole-2-carbaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into active sites of proteins, potentially inhibiting or activating them. The exact molecular targets and pathways involved can vary but often include interactions with nucleic acids or proteins involved in cellular signaling .
Comparison with Similar Compounds
2-(pyridin-2-yl)pyrimidine: Another heterocyclic compound with similar structural features but different biological activities.
Pyridin-2-yl-thiophene: Contains a thiophene ring instead of a pyrrole ring, leading to different chemical properties and applications.
Pyridin-2-yl-imidazole:
Uniqueness: 5-(pyridin-2-yl)-1H-pyrrole-2-carbaldehyde is unique due to its combination of pyridine and pyrrole rings, which confer specific electronic and steric properties. This uniqueness makes it a valuable scaffold in the design of new compounds with tailored properties for various applications .
Properties
IUPAC Name |
5-pyridin-2-yl-1H-pyrrole-2-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O/c13-7-8-4-5-10(12-8)9-3-1-2-6-11-9/h1-7,12H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEPUWHSCJLLHLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC=C(N2)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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